1,7-Diaza-spiro[3.5]nonane-1,7-dicarboxylic acid 7-benzyl ester 1-tert-butyl ester
CAS No.: 1936016-59-9
Cat. No.: VC4316609
Molecular Formula: C20H28N2O4
Molecular Weight: 360.454
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1936016-59-9 |
|---|---|
| Molecular Formula | C20H28N2O4 |
| Molecular Weight | 360.454 |
| IUPAC Name | 7-O-benzyl 1-O-tert-butyl 1,7-diazaspiro[3.5]nonane-1,7-dicarboxylate |
| Standard InChI | InChI=1S/C20H28N2O4/c1-19(2,3)26-18(24)22-14-11-20(22)9-12-21(13-10-20)17(23)25-15-16-7-5-4-6-8-16/h4-8H,9-15H2,1-3H3 |
| Standard InChI Key | FJWJGUPMZQPENQ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC12CCN(CC2)C(=O)OCC3=CC=CC=C3 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure combines a spirocyclic framework with two nitrogen atoms at positions 1 and 7 of the nonane ring, creating a rigid bicyclic system. The benzyl and tert-butyl ester groups at positions 7 and 1, respectively, enhance solubility and stability during synthetic applications . The spirojunction imposes conformational constraints, making it valuable for designing bioactive molecules with precise stereochemical requirements .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1936016-59-9 | |
| Molecular Formula | ||
| Molecular Weight | 360.45 g/mol | |
| Synonyms | O7-Benzyl O1-tert-butyl 1,7-diazaspiro[3.5]nonane-1,7-dicarboxylate |
Applications in Medicinal Chemistry
Advantages of Spirocyclic Frameworks
-
Conformational Restriction: Enhances binding affinity by reducing entropy loss upon target engagement .
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Metabolic Stability: The tert-butyl group mitigates oxidative degradation in liver microsomes, a critical factor for in vivo efficacy .
Comparative Analysis of Related Compounds
Structural Analogues
A related spirocyclic compound, 2-oxo-7-azaspiro[3.5]nonane-7-carboxylic acid benzyl ester (CAS 147610-98-8), shares the benzyl ester group but incorporates a ketone moiety at position 2. This modification alters reactivity, as evidenced by its use in peptide synthesis .
Table 3: Comparison with Analogues
| Compound (CAS) | Key Feature | Application |
|---|---|---|
| 1936016-59-9 | tert-Butyl ester at N1 | Covalent inhibitor precursor |
| 147610-98-8 | Ketone at C2 | Peptide synthesis |
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